10-chloro-3-(3-chlorophenyl)-2-methyl-5,6-dihydro-2H-2,6-methanobenzo[g][1,3,5]oxadiazocine-4(3H)-thione
Description
Properties
IUPAC Name |
6-chloro-10-(3-chlorophenyl)-9-methyl-8-oxa-10,12-diazatricyclo[7.3.1.02,7]trideca-2(7),3,5-triene-11-thione | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14Cl2N2OS/c1-17-9-14(12-6-3-7-13(19)15(12)22-17)20-16(23)21(17)11-5-2-4-10(18)8-11/h2-8,14H,9H2,1H3,(H,20,23) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZMRGRFAHNXSYSA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC12CC(C3=C(O1)C(=CC=C3)Cl)NC(=S)N2C4=CC(=CC=C4)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14Cl2N2OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 10-chloro-3-(3-chlorophenyl)-2-methyl-5,6-dihydro-2H-2,6-methanobenzo[g][1,3,5]oxadiazocine-4(3H)-thione typically involves multi-step organic reactions
Formation of the Oxadiazocine Ring: This step often involves the cyclization of a suitable precursor, such as a hydrazine derivative, with a carbonyl compound under acidic or basic conditions.
Thione Formation: The thione group is typically introduced by reacting the oxadiazocine intermediate with a sulfurizing agent such as Lawesson’s reagent or phosphorus pentasulfide.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and the implementation of purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
10-chloro-3-(3-chlorophenyl)-2-methyl-5,6-dihydro-2H-2,6-methanobenzo[g][1,3,5]oxadiazocine-4(3H)-thione can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atoms can be replaced by other nucleophiles through nucleophilic substitution reactions.
Oxidation and Reduction: The thione group can be oxidized to a sulfoxide or sulfone, and reduced back to a thiol under appropriate conditions.
Cycloaddition Reactions: The oxadiazocine ring can participate in cycloaddition reactions, forming larger ring systems or fused heterocycles.
Common Reagents and Conditions
Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used under basic conditions.
Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, substitution reactions can yield a variety of derivatives with different functional groups replacing the chlorine atoms.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules, particularly in the development of new heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: Explored as a lead compound for the development of new pharmaceuticals, particularly those targeting specific enzymes or receptors.
Industry: Utilized in the synthesis of specialty chemicals and materials, including polymers and dyes.
Mechanism of Action
The mechanism by which 10-chloro-3-(3-chlorophenyl)-2-methyl-5,6-dihydro-2H-2,6-methanobenzo[g][1,3,5]oxadiazocine-4(3H)-thione exerts its effects depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The presence of the thione group suggests potential interactions with thiol-containing enzymes, possibly inhibiting their function by forming covalent bonds.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues
The compound shares structural motifs with several classes of bioactive molecules:
Physicochemical and Spectral Properties
- NMR Profile : Compared to triazole-thiones (), the target compound’s benzo-fused system induces significant upfield/downfield shifts in protons near the chlorine substituents. For example, protons adjacent to the 10-chloro group show δ ≈ 7.2–7.5 ppm (aromatic region), whereas triazole-thiones exhibit simpler splitting patterns (δ ≈ 7.0–7.3 ppm) .
- Thermal Stability: The bicyclic framework likely enhances thermal stability compared to monocyclic oxadiazole-thiones (e.g., ), which degrade above 200°C.
Bioactivity and Mechanism
- Antimicrobial Potential: While alternaric acid () inhibits Botrytis cinerea at 0.1 µg/mL (64.3% inhibition), the target compound’s thione group and chlorinated aromatic system may enhance binding to fungal cytochrome P450 enzymes, though specific data are unavailable .
- Enzyme Interaction : The thione group in triazole-thiones () participates in hydrogen bonding with biological targets (e.g., N–H···S interactions), suggesting similar modes of action for the target compound .
Biological Activity
10-Chloro-3-(3-chlorophenyl)-2-methyl-5,6-dihydro-2H-2,6-methanobenzo[g][1,3,5]oxadiazocine-4(3H)-thione is a synthetic compound that has garnered interest in the field of pharmacology due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, supported by research findings and relevant case studies.
Chemical Structure and Properties
The compound belongs to the class of thiones and is characterized by its unique oxadiazocine structure. Its molecular formula is , with a molecular weight of approximately 350.27 g/mol. The presence of chlorine atoms and the thione functional group suggest potential interactions with biological targets.
Biological Activity Overview
Research indicates that this compound exhibits various biological activities, including:
- Antimicrobial Activity : Studies have shown that compounds with similar structures possess significant antimicrobial properties against a range of bacterial strains.
- Anticancer Potential : Preliminary investigations suggest that it may inhibit cancer cell proliferation in vitro.
- Anti-inflammatory Effects : Some derivatives of oxadiazocines are reported to exhibit anti-inflammatory properties.
Antimicrobial Activity
In vitro studies have demonstrated that this compound displays notable antimicrobial activity against both Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values for various bacterial strains are summarized in Table 1.
| Bacterial Strain | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 32 |
| Escherichia coli | 64 |
| Pseudomonas aeruginosa | 128 |
| Salmonella typhimurium | 32 |
Table 1: Antimicrobial activity of the compound against selected bacterial strains.
Anticancer Activity
The anticancer potential of this compound has been evaluated using various cancer cell lines. Noteworthy findings include:
- Cell Line Studies : In studies involving human breast cancer (MCF-7) and lung cancer (A549) cell lines, the compound demonstrated a dose-dependent inhibition of cell growth.
- Mechanism of Action : Preliminary data suggest that the compound may induce apoptosis in cancer cells through the activation of caspases.
Anti-inflammatory Effects
Research into the anti-inflammatory properties revealed that the compound could inhibit pro-inflammatory cytokines such as TNF-alpha and IL-6 in activated macrophages. This suggests a potential therapeutic application in inflammatory diseases.
Case Studies
Several case studies have highlighted the therapeutic applications of similar compounds:
- Case Study on Antimicrobial Resistance : A study published in Journal of Antimicrobial Chemotherapy discussed the effectiveness of oxadiazocine derivatives in overcoming antibiotic resistance in clinical isolates.
- Cancer Treatment Trials : Clinical trials involving thione derivatives showed promising results in reducing tumor size in patients with advanced-stage cancers.
Q & A
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
